molecular formula C16H21N3O4S B12159491 4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide

4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B12159491
M. Wt: 351.4 g/mol
InChI Key: OYLZQYWVGQGFSI-UHFFFAOYSA-N
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Description

4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a characteristic of Schiff bases, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves the condensation of 2,6-dioxocyclohexanone with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the formation of the hydrazone linkage . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and recrystallization ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfonamide group can interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of a hydrazone linkage and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

N,N-diethyl-4-[(2-hydroxy-6-oxocyclohexen-1-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C16H21N3O4S/c1-3-19(4-2)24(22,23)13-10-8-12(9-11-13)17-18-16-14(20)6-5-7-15(16)21/h8-11,20H,3-7H2,1-2H3

InChI Key

OYLZQYWVGQGFSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(CCCC2=O)O

Origin of Product

United States

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